

## Vanadium dioxide polymorphs and their stability

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An In-depth Technical Guide to the Polymorphs of **Vanadium Dioxide** and Their Stability

For Researchers, Scientists, and Drug Development Professionals

**Vanadium dioxide** (VO<sub>2</sub>) is a highly researched material due to its remarkable metal-insulator transition (MIT) near room temperature, a property that opens doors for numerous applications in electronics, smart windows, and energy storage.[1][2] This transition involves a change from a low-temperature insulating monoclinic phase to a high-temperature metallic rutile phase, accompanied by significant changes in its electrical and optical properties.[3] However, VO<sub>2</sub> can exist in various polymorphic structures, each with distinct properties and stability ranges.[1] Understanding these polymorphs and the factors governing their stability is crucial for harnessing their full potential. This guide provides a comprehensive overview of the key VO<sub>2</sub> polymorphs, their synthesis, stability, and the intricate relationships between them.

### **Overview of Vanadium Dioxide Polymorphs**

**Vanadium dioxide** can crystallize into several stable and metastable phases, including M1, M2, R, A, B, C, D, P, X, and O.[1][3][4] The most commonly studied polymorphs are the monoclinic M1 phase, which is insulating, and the tetragonal rutile (R) phase, which is metallic. The transition between these two phases is the basis for many of VO<sub>2</sub>'s applications.[3] Other notable polymorphs include the metastable VO<sub>2</sub>(A), VO<sub>2</sub>(B), and VO<sub>2</sub>(M2) phases, which can be stabilized through various synthesis techniques and exhibit unique electronic and structural properties.[3][5][6]

## Quantitative Data of Key VO2 Polymorphs



The structural and physical properties of the different VO<sub>2</sub> polymorphs are summarized in the tables below for easy comparison.

Table 1: Lattice Parameters of Common VO<sub>2</sub> Polymorphs

Polymor ph	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Referen ce
VO <sub>2</sub> (M1)	Monoclini c	P21/c	5.74	4.52	5.37	122.6	[4][7]
VO <sub>2</sub> (R)	Tetragon al	P4 <sub>2</sub> /mnm	4.552	4.552	2.851	90	[8]
VO <sub>2</sub> (A)	Tetragon al	P4 <sub>2</sub> /nmc	8.44	8.44	7.66	90	[4]
VO <sub>2</sub> (B)	Monoclini c	C2/m	12.03	3.69	6.42	106.6	[4]
VO <sub>2</sub> (M2)	Monoclini c	C2/m	-	-	-	91.88	[3]

Table 2: V-V Distances in Different VO<sub>2</sub> Polymorphs

Polymorph	V-V Distance (Å)	Description	Reference
VO <sub>2</sub> (M1)	2.65 & 3.12	Alternating V-V distances in zigzag chains	[8]
VO <sub>2</sub> (R)	2.85	Uniform V-V chains along the c-axis	[4]
VO <sub>2</sub> (A)	2.77, 3.10, 3.25	Smallest V-V distance is 2.77 Å	[4]
VO <sub>2</sub> (B)	3.00	Zigzag V-V metallic chains	[4]



Table 3: Metal-Insulator Transition (MIT) Temperatures of VO<sub>2</sub> Polymorphs

Polymorph/Do pant	Transition Temperature (°C)	Hysteresis Width (°C)	Morphology/C ondition	Reference
Pristine VO <sub>2</sub> (M)	67.56 (heating), 58.81 (cooling)	8.75	Asterisk-like	[9]
Pristine VO <sub>2</sub> (M)	72.66 (heating), 59.59 (cooling)	13.07	Urchin-like	[9]
Pristine VO <sub>2</sub> (M)	68.40 (heating), 59.64 (cooling)	8.76	Multifaceted spherical-like	[9]
Pristine VO <sub>2</sub>	~68	-	Thin film	[3]
W-doped VO <sub>2</sub>	~36	-	Thin film	[10]
Al <sup>3+</sup> -doped VO <sub>2</sub>	~40	-	Thin film	[10]
Pristine VO <sub>2</sub> Nanoparticles	65.1	-	-	[2]
Heat-treated VO <sub>2</sub> Nanoparticles	74 and 84	-	Two transition temperatures observed	[2]
Coexistent VO <sub>2</sub> (M) and VO <sub>2</sub> (B)	~72 (345 K)	-	D <sub>m</sub> thin film	[11]
Coexistent VO <sub>2</sub> (M) and VO <sub>2</sub> (B)	~84 (357 K)	-	$D_{m-e}$ thin film	[11]
Coexistent VO <sub>2</sub> (M) and VO <sub>2</sub> (B)	~87 (360 K)	-	$D_{e-m}$ thin film	[11]

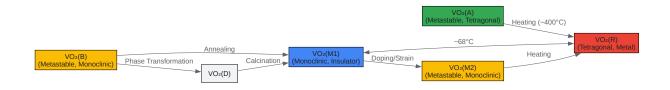
# Stability and Phase Transitions of VO<sub>2</sub> Polymorphs



The stability of a particular VO<sub>2</sub> polymorph is a delicate balance of thermodynamic and kinetic factors, which can be influenced by temperature, pressure, strain, and doping.

## Thermodynamic Stability and Inter-polymorph Transformations

The monoclinic M1 and rutile R phases are the most stable polymorphs under ambient conditions.[1] Other phases like  $VO_2(A)$  and  $VO_2(B)$  are metastable and can be synthesized under specific conditions, often transforming to the more stable M1 or R phases upon heating. [5][9] For instance,  $VO_2(B)$  can be converted to  $VO_2(M)$  through a post-annealing process.[9] The transformation from  $VO_2(B)$  to  $VO_2(R)$  is a reconstructive process, meaning there is no direct orientation relationship between the two phases.[12]



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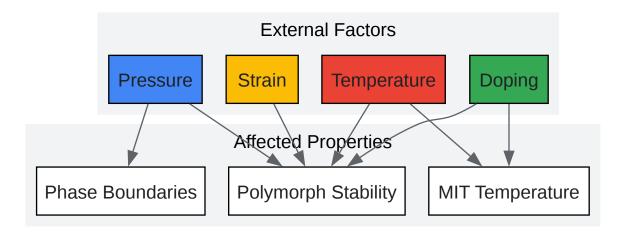
Caption: Phase transformations between different VO<sub>2</sub> polymorphs.

### Influence of External Factors on Stability

- Pressure: Hydrostatic pressure can induce phase transitions in VO<sub>2</sub>. The pressure-temperature phase diagram reveals the existence of additional high-pressure phases like M1' (insulating), X (metallic), and O (metallic).[13][14][15]
- Doping: Introducing dopants such as tungsten (W) or molybdenum (Mo) can significantly alter the stability of different phases and modulate the MIT temperature.[8][10][16] For example, Mo doping has been shown to stabilize the rutile (R) phase.[8] W-doping is a common method to lower the MIT temperature for applications like smart windows.[10]



• Strain: Epitaxial strain from the substrate during thin film growth can be used to selectively stabilize certain polymorphs.[1][5] The choice of substrate and its crystallographic orientation plays a crucial role in determining the resulting VO<sub>2</sub> phase.



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Caption: External factors influencing the stability of VO2 polymorphs.

### **Experimental Protocols for Synthesis**

A variety of methods are employed to synthesize different VO<sub>2</sub> polymorphs, each offering control over crystallinity, morphology, and phase purity.

#### **Hydrothermal Synthesis**

Hydrothermal synthesis is a versatile, cost-effective, and scalable method for producing various metal oxide nanostructures, including different polymorphs of VO<sub>2</sub>.[9][17]

- Protocol for VO<sub>2</sub>(M) Nanoparticles:
  - Precursor Preparation: A common precursor is vanadium pentoxide (V2O5).
  - Reaction Mixture: V<sub>2</sub>O<sub>5</sub> is mixed with a reducing agent (e.g., oxalic acid, hydrazine) and a solvent (e.g., water, ethanol) in a Teflon-lined stainless-steel autoclave.[9][18][19]
  - Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 160-260°C) for a defined duration (e.g., 24 hours).[18][19]

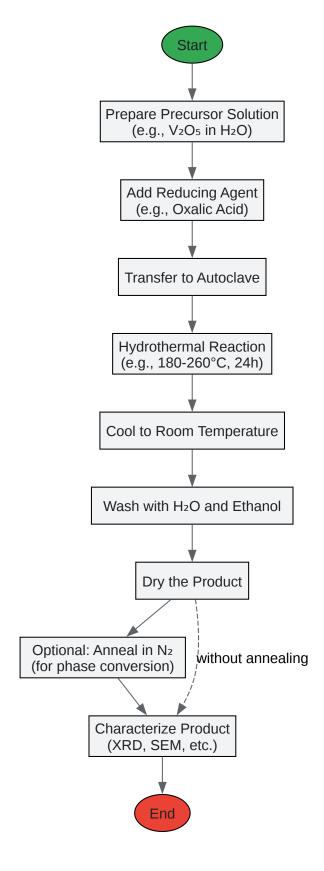






- Product Collection: After cooling to room temperature, the product is collected by centrifugation, washed with deionized water and ethanol, and dried.
- Post-treatment (optional): In some cases, a post-annealing step under an inert atmosphere (e.g., N<sub>2</sub>) is required to convert metastable phases like VO<sub>2</sub>(B) to the desired VO<sub>2</sub>(M) phase.[9]
- Controlling Factors: The final polymorph and morphology are highly sensitive to experimental parameters such as:
  - pH of the precursor solution.[9]
  - Reaction temperature and duration.[17]
  - Concentration of the reducing agent.[9]
  - Filling ratio of the autoclave.[17]





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Caption: Generalized workflow for hydrothermal synthesis of VO<sub>2</sub>.



### **Pulsed Laser Deposition (PLD)**

PLD is a powerful technique for growing high-quality, epitaxial thin films of VO<sub>2</sub> polymorphs.[1] [4]

- Protocol for VO<sub>2</sub> Thin Films:
  - Target: A vanadium metal or V₂O₅ target is used.[4]
  - Substrate: A single-crystal substrate (e.g., SrTiO₃, sapphire) is heated to a specific temperature (e.g., 500°C).[20]
  - Deposition: A high-power pulsed laser ablates the target material, creating a plasma plume that deposits onto the substrate.
  - Atmosphere: The deposition is carried out in a controlled atmosphere, typically a low pressure of oxygen.
  - Control Parameters: The resulting phase is determined by parameters like substrate temperature, oxygen partial pressure, and laser frequency, which influences the arrival rate of atoms to the substrate.

#### **Other Synthesis Methods**

- Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): These methods use volatile vanadium precursors like vanadium oxy-tri-isopropoxide (VTIP) or VOCl₃ to deposit uniform thin films.[4]
- Sol-Gel Method: This technique involves the formation of a sol from precursors, which is then deposited and heat-treated to form the desired VO<sub>2</sub> phase.[4]
- Annealing/Calcination: This is often a crucial post-synthesis step to induce phase transformations. For example, VO<sub>2</sub>(D) can be converted to VO<sub>2</sub>(M) by calcination at temperatures between 250-600°C.[18]

## **Characterization Techniques**



Several analytical techniques are essential for identifying the polymorph, morphology, and properties of synthesized VO<sub>2</sub> materials:

- X-ray Diffraction (XRD): Used to determine the crystal structure and identify the specific polymorph.[10][21]
- Raman Spectroscopy: Provides information about the vibrational modes of the crystal lattice, which are unique for each polymorph.[22]
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology and microstructure of the synthesized materials.[9]
- X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of vanadium.[10]
- Differential Scanning Calorimetry (DSC): Used to measure the heat flow associated with the metal-insulator transition and determine the transition temperatures.

#### Conclusion

The rich polymorphism of **vanadium dioxide** presents both challenges and opportunities for materials science and device applications. While the M1 and R phases are the most stable and well-understood, metastable polymorphs like A, B, and M2 offer unique properties that could be exploited in novel technologies. The ability to selectively synthesize and stabilize these polymorphs through careful control of synthesis parameters such as temperature, pressure, doping, and strain is paramount. A thorough understanding of the stability landscape and the transformation pathways between different polymorphs, as outlined in this guide, is essential for the rational design and fabrication of next-generation VO<sub>2</sub>-based materials and devices.

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